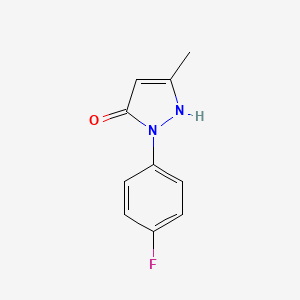

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol

Descripción general

Descripción

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a hydroxyl group in this compound makes it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol involves various methods that yield high-purity compounds suitable for further studies. The compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and tautomeric forms. Notably, it undergoes enol-to-keto tautomerism during crystallization, which can influence its biological properties and interactions with other molecules .

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. A series of pyrazole derivatives have been synthesized and evaluated for their antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). For instance, certain compounds demonstrated significant inhibition of cell growth with IC50 values as low as 18 µmol/L, alongside notable downregulation of prostate-specific antigen (PSA) levels . This suggests potential applications in targeting androgen receptors in prostate cancer therapy.

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses. This activity has been linked to the presence of the fluorophenyl group, which enhances the biological efficacy of the pyrazole derivatives.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound and its derivatives. The incorporation of halogen substituents like fluorine has been shown to enhance the antimicrobial activity against various pathogens, making these compounds candidates for developing new antimicrobial agents .

Computational Studies and Molecular Docking

Computational studies, including molecular docking simulations, have been employed to predict the interactions between this compound and biological targets. These studies reveal insights into the binding affinities and mechanisms by which these compounds exert their biological effects. For example, docking studies have indicated strong binding interactions with key proteins involved in cancer progression and inflammation .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits growth in prostate cancer cell lines | IC50 values as low as 18 µmol/L; significant PSA downregulation |

| Anti-inflammatory | Inhibits COX enzymes | Effective against inflammatory pathways |

| Antimicrobial | Exhibits activity against various pathogens | Enhanced efficacy with halogen substitutions |

| Computational Studies | Predicts binding interactions with biological targets | Strong binding affinities observed in molecular docking |

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds such as:

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-ol: Differing in the position of the hydroxyl group.

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-one: Lacking the hydroxyl group.

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-thiol: Containing a thiol group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group and the hydroxyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for various applications.

Actividad Biológica

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique substitution pattern with a fluorophenyl group and a hydroxyl group, which significantly influences its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of pyrazole have been reported to have minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2, with IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac . The anti-inflammatory mechanism is attributed to the modulation of cytokine production and inhibition of leukocyte migration.

| Compound | IC50 (μg/mL) | Standard (Diclofenac) |

|---|---|---|

| This compound | 54.65 | 54.65 |

Antioxidant Activity

Research has shown that this pyrazole derivative possesses antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in cells. The antioxidant activity was assessed using various assays, demonstrating that the compound effectively scavenges reactive oxygen species (ROS) .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may interact with various receptors, modulating their activity to exert therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against clinical isolates of resistant strains. The results indicated a strong potential for these compounds as alternatives to traditional antibiotics .

- Anti-inflammatory Trials : Clinical trials have explored the anti-inflammatory effects of this compound in models of arthritis, demonstrating significant reductions in inflammation markers compared to control groups .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMCDQXCAWCZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263790 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181371-35-7 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.